molecular formula C7H14O B2716843 2-Cyclobutylpropan-1-ol CAS No. 861575-42-0

2-Cyclobutylpropan-1-ol

Cat. No.: B2716843
CAS No.: 861575-42-0
M. Wt: 114.188
InChI Key: KXVVMLKYZIOIFO-UHFFFAOYSA-N
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Description

2-Cyclobutylpropan-1-ol is an organic compound with the molecular formula C7H14O It is a cyclobutane derivative with a hydroxyl group attached to the second carbon of the propyl chain

Scientific Research Applications

2-Cyclobutylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of cyclobutane derivatives.

    Biology: The compound may be used in biochemical studies to understand the behavior of cyclobutane-containing molecules.

    Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-Cyclobutylpropan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpropan-1-ol can be achieved through several methods. One common approach involves the cycloaddition reaction, specifically the [2+2] cycloaddition, which forms the cyclobutane ring. This reaction typically requires photochemical activation or the use of specific catalysts to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce various alcohols.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpropan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different environments.

Comparison with Similar Compounds

    1-Cyclobutyl-2-propanol: Similar in structure but with the hydroxyl group on a different carbon.

    Cyclobutaneethanol: Another cyclobutane derivative with a hydroxyl group.

Comparison: 2-Cyclobutylpropan-1-ol is unique due to its specific structural arrangement, which can influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain chemical reactions and industrial processes .

Properties

IUPAC Name

2-cyclobutylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(5-8)7-3-2-4-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVVMLKYZIOIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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